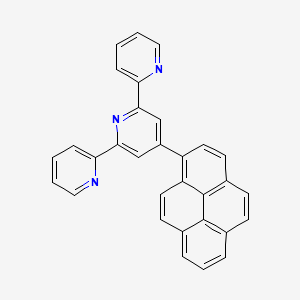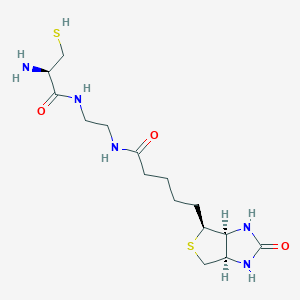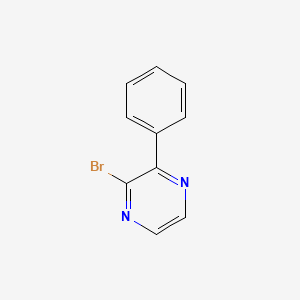
3-Furanol
Descripción general
Descripción
3-Furanol, also known as Furan-3-ol, is a chemical compound with the molecular formula C4H4O2 . It has an average mass of 84.073 Da and a mono-isotopic mass of 84.021126 Da .
Molecular Structure Analysis
The molecular structure of 3-Furanol consists of a five-membered ring containing an oxygen atom . The molecular weight is 88.1051 .Physical And Chemical Properties Analysis
3-Furanol has an average mass of 84.073 Da and a mono-isotopic mass of 84.021126 Da . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
1. Synthesis of Fluorescent Organic Dyes
3-Furanol derivatives, specifically 3(2H)-furanones, have been explored for the synthesis of novel fluorescent organic dyes. Researchers synthesized fluorophores based on a 3-furanone skeleton, demonstrating efficient solvatochromic properties, with their photophysical properties investigated through absorption and emission spectroscopy combined with quantum chemical calculations (Varghese et al., 2015).
2. Electron Impact Ionization Studies
Studies have been conducted on electron impact ionization of gas phase 3-furanol, particularly examining the ion formation and fragmentation patterns. This includes both experimental and theoretical approaches using techniques like crossed electron/neutral beams and quadrupole mass spectrometry (Milosavljević et al., 2010).
3. Antimicrobial Activity
Certain derivatives of 3-furanol, like 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol, have been synthesized and evaluated for their potential antimicrobial activity against various bacteria and fungi, highlighting their utility in medicinal chemistry (Kossakowski et al., 2009).
4. Synthesis of Furanone Derivatives
Furanone derivatives have been synthesized through various chemical processes, including electrophilic cyclization and rhodium-catalyzed cyclocarbonylation, showcasing the versatility of 3-furanol in organic synthesis (Just & Larock, 2008); (Fukuta et al., 2001).
5. Gold-Catalyzed Reactions
3-Furanol derivatives have been used in gold-catalyzed reactions to form 3(2H)-furanones via a domino pathway. This indicates their potential in advanced organic synthesis techniques (Hu et al., 2013).
6. Antifungal Applications
3-Furanol derivatives, such as those produced by Pseudomonas aureofaciens, have shown antifungal activity against various fungal pathogens, emphasizing their importance in biocontrol and antifungal applications (Paulitz et al., 2000).
7. HIV Protease Inhibitor Development
3-Furanol derivatives have been utilized in the synthesis of ligands for HIV protease inhibitors, demonstrating their significance in the development of antiviral drugs (Ghosh et al., 2004).
8. Cell-Adhesion Inhibition
3-Furanol derivatives have been incorporated into poly(vinyl alcohol) nanofibers for their antimicrobial and cell-adhesion inhibition properties, indicating their potential use in medical materials and coatings (Gule et al., 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-Furanol are not mentioned in the search results, there is ongoing research in the synthesis of furan compounds, which could potentially include 3-Furanol . Additionally, there is interest in the conversion of furfural into bio-chemicals, which could have implications for the use of 3-Furanol .
Propiedades
IUPAC Name |
furan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-1-2-6-3-4/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWIJLZQJSGBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183469 | |
| Record name | 3-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furanol | |
CAS RN |
29212-66-6 | |
| Record name | 3-Furanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Imidazo[4,5-d]pyridazin-7-ol](/img/structure/B3050778.png)

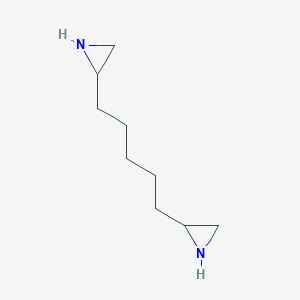
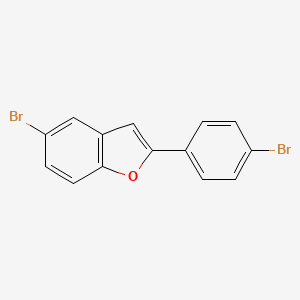

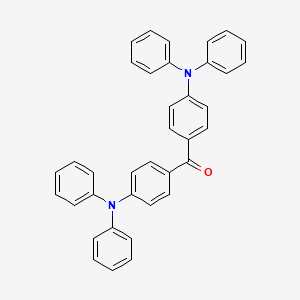

![(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3050788.png)
